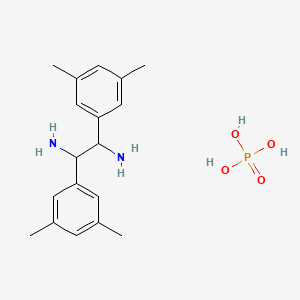
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid is a compound that combines the properties of a diamine and a phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dimethylphenyl derivatives with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The phosphoric acid component can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid involves its interaction with molecular targets through its diamine and phosphoric acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a catalyst, inhibitor, or reactant in different pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethylphenyl)ethane: Similar structure but with different substitution patterns on the phenyl rings.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of diamine and phosphoric acid.
1,2-Bis(3-aminopropylamino)ethane: Features aminopropyl groups instead of dimethylphenyl groups.
Uniqueness
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid is unique due to its combination of diamine and phosphoric acid functionalities, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H27N2O4P |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
ZKDGAFBRVLBNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


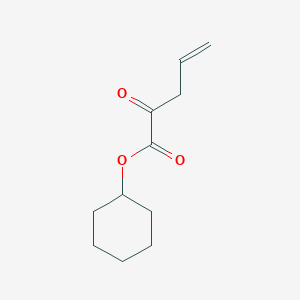
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
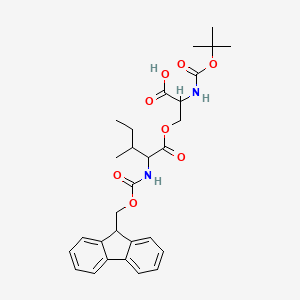
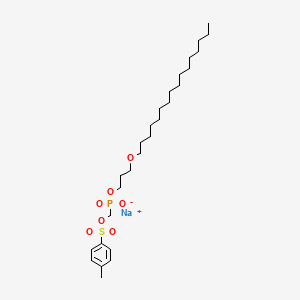

![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)

![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

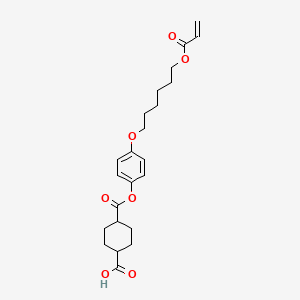
![3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B12505823.png)
